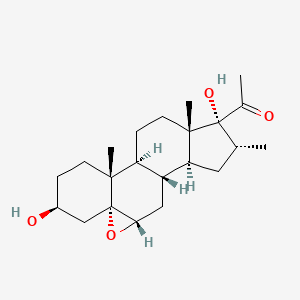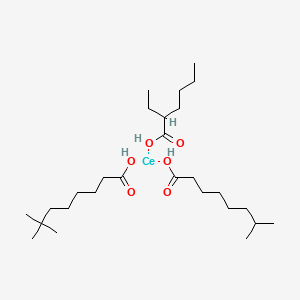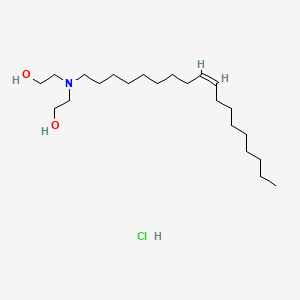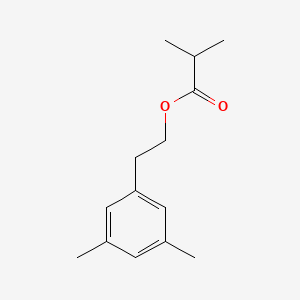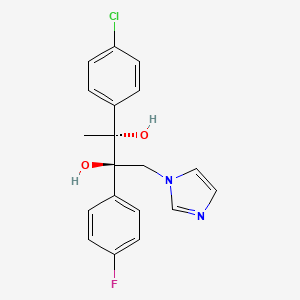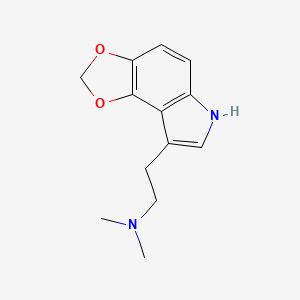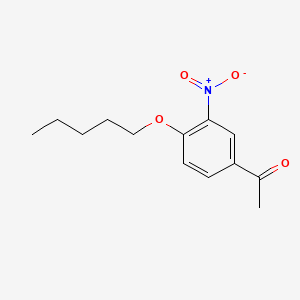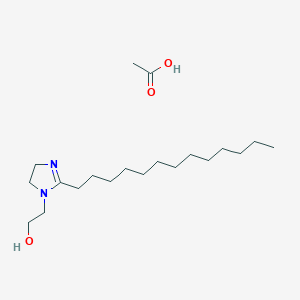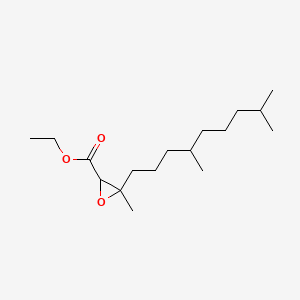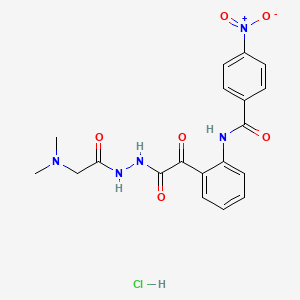
(2-Chloro-6-nitrophenyl)methyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-nitrophenyl)methyl acrylate is an organic compound with the molecular formula C10H8ClNO4. It is a derivative of acrylate, characterized by the presence of a chloro and nitro group on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-nitrophenyl)methyl acrylate typically involves the esterification of (2-Chloro-6-nitrophenyl)methanol with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. This method allows for better control over reaction conditions and minimizes the formation of unwanted by-products. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
(2-Chloro-6-nitrophenyl)methyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Polymerization: The acrylate group can undergo radical polymerization to form polymers.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) under thermal conditions.
Major Products Formed
Substitution: Formation of (2-amino-6-nitrophenyl)methyl acrylate.
Reduction: Formation of (2-chloro-6-aminophenyl)methyl acrylate.
Polymerization: Formation of poly(this compound).
科学的研究の応用
(2-Chloro-6-nitrophenyl)methyl acrylate has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of functional polymers.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives
作用機序
The mechanism of action of (2-Chloro-6-nitrophenyl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo polymerization, forming cross-linked networks that enhance the mechanical properties of materials. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
- (2-Chloro-4-nitrophenyl)methyl acrylate
- (2-Bromo-6-nitrophenyl)methyl acrylate
- (2-Chloro-6-nitrophenyl)methyl methacrylate
Uniqueness
(2-Chloro-6-nitrophenyl)methyl acrylate is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This compound’s ability to participate in both substitution and reduction reactions, as well as its potential for polymerization, makes it a versatile building block in synthetic chemistry .
特性
CAS番号 |
84029-89-0 |
|---|---|
分子式 |
C10H8ClNO4 |
分子量 |
241.63 g/mol |
IUPAC名 |
(2-chloro-6-nitrophenyl)methyl prop-2-enoate |
InChI |
InChI=1S/C10H8ClNO4/c1-2-10(13)16-6-7-8(11)4-3-5-9(7)12(14)15/h2-5H,1,6H2 |
InChIキー |
XXUNKTOVRVXXGY-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OCC1=C(C=CC=C1Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


